molecular formula C24H26O7 B1398693 1,5-Di-O-(4-methylbenzoyl)-2,3-O-isopropylidene-beta-D-ribofuranose CAS No. 86042-28-6

1,5-Di-O-(4-methylbenzoyl)-2,3-O-isopropylidene-beta-D-ribofuranose

Cat. No. B1398693
CAS RN: 86042-28-6
M. Wt: 426.5 g/mol
InChI Key: QBZWWJDLGJZWFB-URFJDIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Di-O-(4-methylbenzoyl)-2,3-O-isopropylidene-beta-D-ribofuranose is a chemical compound with the molecular formula C24H26O7 and a molecular weight of 426.5 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C24H26O7 . For a more detailed structural analysis, you may need to refer to specialized databases or software.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as boiling point, melting point, and density, can be found in specialized chemical databases .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Nucleoside Analogues : 1,5-Di-O-(4-methylbenzoyl)-2,3-O-isopropylidene-beta-D-ribofuranose is used in the synthesis of purine and pyrimidine 5'-deoxy-5'-(dihydroxyphosphinyl)-beta-D-ribofuranosyl analogues of AMP, GMP, IMP, and CMP. These compounds, however, did not show antiviral or antitumor activity in vitro, though phosphorylation to di- and triphosphate analogues was achieved with cellular enzymes (Raju, Smee, Robins, & Vaghefi, 1989).

  • Preparation of Reversed Nucleosides : This compound has been utilized in the preparation of 5-amino-5-deoxyribose derivatives, leading to the synthesis of kinetin analogs and 1-substituted adenine derivatives. This synthesis involved reactions with various imidazole derivatives and subsequent debenzylation (Leonard & Carraway, 1966).

  • Synthesis of Pyrazofurins : In another study, this compound was used for the synthesis of pyrazofurins, where the beta-ketoesters derived from it were transformed into pyrazofurin and pyrazofurin B. The study also discussed how the anomeric configuration of C-glycoside analogues can be assigned based on 1H-n.m.r. data (Herrera & Baelo, 1985).

  • Synthesis of Methyl 2-O-Allyl- and 3-O-Allyl-Derivatives : A study described the synthesis of methyl 2-O-allyl and 3-O-allyl derivatives from D-ribose using this compound. It involved a process of tin-mediated allylation, followed by chromatographic separation (Desai, Gigg, & Gigg, 1996).

Structural and Conformational Studies

  • Structural Analysis of Derivatives : The structural analysis of derivatives of this compound was conducted, leading to the establishment of their structures and conformations through spectroscopy. This study provided insights into the stereochemistry of various derivatives (Hanaya & Yamamoto, 1989).

  • NMR Studies of Anhydride Forms : The compound's dimeric and polymeric anhydride forms were studied using NMR spectroscopy. This study helped in understanding the polymerization products of 1,5-anhydro-2,3-O-isopropylidene-beta-D-ribofuranose and their structural features (Winkler & Ernst, 1988).

Safety And Hazards

This compound is intended for research and development use only. It should not be used for medicinal, household, or other uses .

properties

IUPAC Name

[(3aR,4S,6R,6aR)-2,2-dimethyl-4-(4-methylbenzoyl)oxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O7/c1-14-5-9-16(10-6-14)21(25)27-13-18-19-20(31-24(3,4)30-19)23(28-18)29-22(26)17-11-7-15(2)8-12-17/h5-12,18-20,23H,13H2,1-4H3/t18-,19-,20-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZWWJDLGJZWFB-URFJDIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C3C(C(O2)OC(=O)C4=CC=C(C=C4)C)OC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]3[C@H]([C@@H](O2)OC(=O)C4=CC=C(C=C4)C)OC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725387
Record name 1,5-Bis-O-(4-methylbenzoyl)-2,3-O-(1-methylethylidene)-beta-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Di-O-(4-methylbenzoyl)-2,3-O-isopropylidene-beta-D-ribofuranose

CAS RN

86042-28-6
Record name 1,5-Bis-O-(4-methylbenzoyl)-2,3-O-(1-methylethylidene)-beta-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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